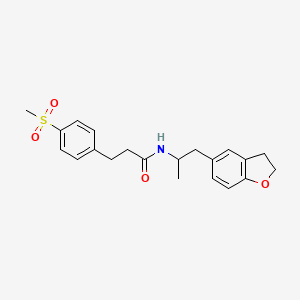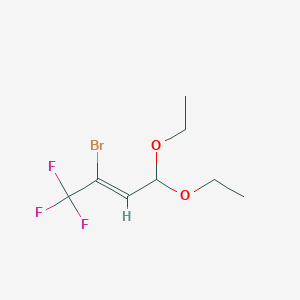
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Bromo-4,4-diethoxy-1,1,1-trifluorobutene-2 or BDET. It is a colorless liquid with a molecular weight of 327.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of similar polyfluorinated compounds in the synthesis of functional molecules. For instance, a study by Tamamoto et al. (2018) discussed the practical installation of a tetrafluoroethylene fragment through a coupling reaction of a related zinc bromide compound with various electrophiles. This process underscores the value of such compounds in creating CF2CF2-containing organic molecules, showcasing a method to incorporate polyfluorinated fragments into complex molecules for diverse applications, ranging from pharmaceuticals to materials science (Tamamoto, Yamada, & Konno, 2018).
Material Science and Catalysis
In material science, the incorporation of fluorinated compounds into frameworks has been explored to enhance the properties of materials. For example, Alkordi et al. (2008) detailed the use of metal-organic frameworks (MOFs) for encapsulating metalloporphyrins, leveraging the unique chemical environment provided by the framework to prevent oxidative self-degradation of the porphyrins. This approach highlights the potential for using fluorinated compounds in developing new catalytic systems or enhancing the stability of active components in heterogeneous catalysis (Alkordi, Liu, Larsen, Eubank, & Eddaoudi, 2008).
Advanced Functional Materials
Furthermore, research into the development of advanced functional materials, such as polymer light-emitting diodes (PLEDs), has also benefited from the use of fluorinated compounds. Kim et al. (2015) discussed the synthesis of conjugated polyelectrolyte hybridized nanoparticles, demonstrating how the integration of fluorinated elements can improve device performance. This study exemplifies the role of fluorinated compounds in optimizing the interfacial properties of materials for electronic applications (Kim, Suh, Choi, Lee, Kim, Cheong, Kim, & Jeon, 2015).
Eigenschaften
IUPAC Name |
(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZZCNJCOSATFL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C(F)(F)F)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(/C(F)(F)F)\Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)
![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
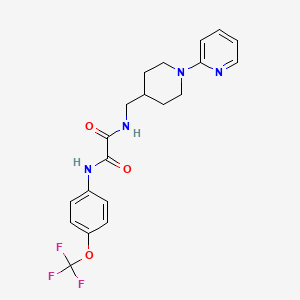
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
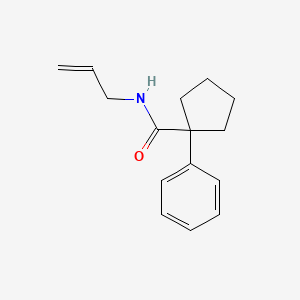
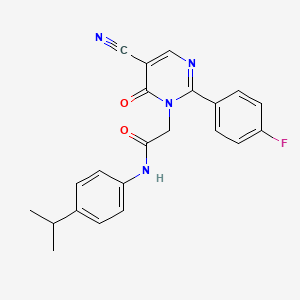
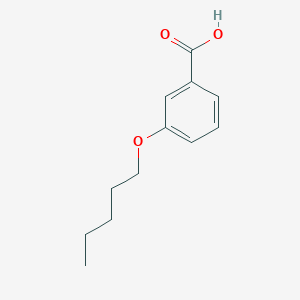


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)
